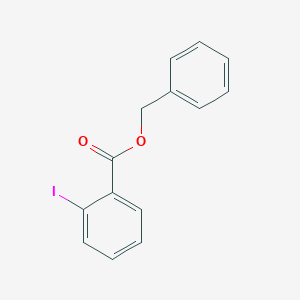

Benzyl 2-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11IO2 |

|---|---|

Molecular Weight |

338.14 g/mol |

IUPAC Name |

benzyl 2-iodobenzoate |

InChI |

InChI=1S/C14H11IO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

UKBDDEPFPQQLBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Iodobenzoate

Direct Esterification Approaches

Direct esterification methods involve the reaction of 2-iodobenzoic acid with benzyl (B1604629) alcohol. These approaches can be performed with or without the assistance of a mediating agent.

Esterification of 2-Iodobenzoic Acid with Benzyl Alcohol

The direct reaction between 2-iodobenzoic acid and benzyl alcohol represents a fundamental approach to synthesizing Benzyl 2-iodobenzoate (B1229623). rsc.org This classic Fischer esterification is typically carried out by heating a mixture of the carboxylic acid and alcohol, often in the presence of an acid catalyst to accelerate the reaction. However, in some reported procedures, the esterification is achieved without an explicit catalyst, relying on the inherent acidity of the reactants and thermal conditions. For instance, one method describes the synthesis by reacting 2-iodobenzoic acid (0.40 mmol) with benzyl alcohol (0.48 mmol) and purifying the product via automated flash column chromatography to yield a colorless oil. rsc.org

Another variation of this direct esterification utilizes N-bromosuccinimide (NBS) as a catalyst. mdpi.comresearchgate.net In a specific example, 2-iodobenzoic acid (1 mmol) was reacted with methanol (B129727) (0.5 mL) in the presence of a catalytic amount of NBS (0.070 mmol) at 70°C for 20 hours to produce methyl 2-iodobenzoate. mdpi.com While this example uses methanol, the principle can be extended to benzyl alcohol. The use of NBS offers a metal-free and relatively mild catalytic system for the esterification process. researchgate.net

Mediator-Assisted Esterification Processes

To enhance the efficiency and yield of the esterification, various mediators can be employed. These mediators activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

One such mediator is pentafluoropyridine (B1199360) (PFP). A general method for esterification using PFP has been described, where 2-iodobenzoic acid is reacted with benzyl alcohol to form Benzyl 2-iodobenzoate. rsc.org This method resulted in a 57% yield of the desired product after purification. rsc.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound involve the transformation of precursor molecules, offering alternative strategies that can be advantageous in certain synthetic contexts.

Oxidation of Benzyl Thiols: A One-Pot Esterification Strategy

A novel and atom-economical one-pot strategy for the synthesis of O-benzyl esters, including this compound, involves the oxidation of benzyl thiols. acs.orgfigshare.comacs.org This method is particularly noteworthy as it represents an unprecedented conversion of a thiol to an ester. acs.orgfigshare.comacs.org

The Dess-Martin Periodinane (DMP), a hypervalent iodine(V) reagent, has been found to be a highly effective mediator for the one-pot conversion of benzyl thiols to their corresponding 2-iodobenzoate esters. acs.orgfigshare.comorganic-chemistry.orgorganic-chemistry.org In this transformation, the reaction of a benzyl thiol with DMP does not yield the expected thiosulfonate but instead affords the O-benzyl ester of o-iodobenzoic acid. acs.orgfigshare.comacs.org This process is considered an atom-economic transformation as the DMP-residue is incorporated into the final ester product. acs.org The reaction proceeds efficiently at room temperature. acs.orgfigshare.com For example, the reaction of benzyl thiol with DMP resulted in the formation of this compound. acs.org The yield of the ester can be influenced by substituents on the benzyl ring; for instance, a p-fluoro substituent on the benzyl thiol resulted in a 69% yield of the corresponding ester, while an o-methyl substituted benzyl thiol gave a 78% yield. acs.org

Table 1: DMP-Mediated Esterification of Substituted Benzyl Thiols

| Benzyl Thiol Substituent | Product | Yield (%) |

| Unsubstituted | This compound | Not specified |

| p-Fluoro | 4-Fluorothis compound | 69 |

| o-Methyl | 2-Methylthis compound | 78 |

Data sourced from Organic Letters, 2023, 25, 6256-6261. acs.org

In contrast to the DMP-mediated reaction, the oxidation of benzyl thiols with o-Iodoxybenzoic acid (IBX), another hypervalent iodine(V) reagent, primarily produces thiosulfonates. acs.orgfigshare.comorganic-chemistry.orgorganic-chemistry.org While DMP is generally better in terms of reaction rate and conversion for the formation of thiosulfonates from various thiols, its reaction with benzyl thiols uniquely leads to the formation of O-benzyl esters. acs.orgfigshare.comorganic-chemistry.orgorganic-chemistry.org The conversion of a thiosulfonate to the o-iodobenzoate ester with IBX requires heating, whereas DMP facilitates this transformation at room temperature. acs.org This highlights a significant difference in the reactivity of these two common hypervalent iodine oxidants towards benzyl thiols. acs.orgfigshare.com

Derivatization from Methyl 2-iodobenzoate Precursors

A primary pathway to this compound involves the use of precursors such as 2-iodobenzoic acid or its methyl ester. While direct esterification of 2-iodobenzoic acid with benzyl alcohol is a straightforward approach rsc.org, unique methods have been developed that utilize related starting materials to achieve the final product. One notable and unexpected synthesis involves the reaction of benzyl thiols with Dess-Martin periodinane (DMP). This reaction, which is typically used for oxidation, surprisingly leads to the formation of this compound esters in good yields. researchgate.netacs.orgchemrxiv.org In contrast, reacting benzyl thiols with o-Iodoxybenzoic acid (IBX) under similar conditions selectively produces S-benzyl benzylsulfonothioate, highlighting the unique reactivity of DMP in this transformation. researchgate.net

The core component of this compound is the 2-iodobenzoic acid moiety. A common and well-documented method for synthesizing this precursor is the Sandmeyer reaction, which starts from anthranilic acid (2-aminobenzoic acid). wikipedia.orgchemicalbook.com This process involves two main steps. First, the amino group of anthranilic acid is converted into a diazonium salt by treating it with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. texiumchem.combrainly.in In the second step, an iodide source, typically potassium iodide, is introduced. The iodide ion acts as a nucleophile, displacing the diazonium group (which is released as nitrogen gas) to form 2-iodobenzoic acid. chemicalbook.comtexiumchem.com This reaction is a staple in many organic chemistry laboratory courses and provides a reliable route to the foundational acid needed for subsequent esterification to this compound. wikipedia.orgsciencemadness.org

| Parameter | Condition | Reference |

| Starting Material | Anthranilic acid | texiumchem.comsciencemadness.org |

| Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide | texiumchem.comsciencemadness.org |

| Reaction Type | Sandmeyer Reaction (Diazotization followed by Iodination) | wikipedia.orgchemicalbook.combrainly.in |

| Key Steps | 1. Formation of diazonium salt at low temperature (ice bath).2. Addition of potassium iodide solution.3. Heating to complete the reaction and liberate N₂ gas. | texiumchem.comsciencemadness.org |

| Purification | Recrystallization from water or ethanol/water mixture. | sciencemadness.org |

This interactive table summarizes the typical conditions for the synthesis of 2-iodobenzoic acid.

The synthesis of various substituted this compound derivatives can be achieved by modifying the benzyl group. This is typically accomplished not by altering the final product, but by using appropriately substituted benzyl precursors during the synthesis. Research has demonstrated the synthesis of derivatives such as 4-fluorothis compound and 2-methylthis compound. acs.org These compounds were successfully synthesized via the reaction of the corresponding substituted benzyl thiols (4-fluorobenzylthiol and 2-methylbenzylthiol) with Dess-Martin periodinane (DMP). acs.org This method provides a direct route to these modified esters, showcasing the versatility of the DMP-mediated reaction for creating a library of this compound derivatives with varied functionalities on the benzyl ring. acs.org

| Product | Starting Thiol | Reagent | Yield | Reference |

| This compound | Benzyl thiol | DMP | 78-83% | researchgate.net |

| 4-Fluorothis compound | 4-Fluorobenzylthiol | DMP | N/A | acs.org |

| 2-Methylthis compound | 2-Methylbenzylthiol | DMP | N/A | acs.org |

This interactive table details the synthesis of substituted Benzyl 2-iodobenzoates using the DMP method.

Multi-component Reaction Strategies Incorporating this compound Moieties

This compound can serve as a crucial reactant in multi-component reactions (MCRs), which are efficient processes where multiple reactants combine in a single step to form a complex product. nih.gov For instance, this compound has been utilized in palladium-catalyzed coupling reactions. In one example, it was coupled with α,α-disubstituted propargyl amino esters in a Sonogashira-type reaction, catalyzed by PdCl₂(PPh₃)₂ and CuI. nih.gov This specific reaction demonstrates the ability of the this compound moiety to be incorporated into more complex molecular frameworks, which is highly valuable for generating diverse compound libraries for applications like drug discovery. nih.gov While many MCRs utilize the more common methyl 2-iodobenzoate nih.govrsc.org, the documented use of the benzyl ester highlights its utility in similar sophisticated synthetic strategies. nih.gov

Chemo- and Regioselective Synthesis Considerations

Selectivity is a critical aspect of synthesizing and utilizing this compound.

Chemoselectivity is prominently displayed in the synthesis of this compound from benzyl thiols. The choice of the hypervalent iodine reagent is crucial: using Dess-Martin periodinane (DMP) chemoselectively yields the ester (this compound), whereas using o-Iodoxybenzoic acid (IBX) under similar conditions leads to the formation of a thiosulfonate. researchgate.netacs.orgchemrxiv.org This stark difference in reaction outcome underscores the high degree of chemoselectivity that can be exerted by the choice of reagent.

Regioselectivity is a key consideration when the benzoate (B1203000) ring contains multiple halogen substituents. In Suzuki cross-coupling reactions involving substrates like methyl 4-bromo-2-iodobenzoate, the reaction proceeds with exclusive regioselectivity at the more reactive iodo-substituted position, leaving the bromo-substituent untouched. researchgate.net This predictable reactivity allows for the specific functionalization at the C-2 position, a principle that is directly applicable to reactions involving this compound scaffolds bearing multiple potential reaction sites. This enables the design of sequential reactions where different parts of the molecule can be modified in a controlled order.

Mechanistic Investigations of Reactions Involving Benzyl 2 Iodobenzoate

Reaction Pathways in Hypervalent Iodine Mediated Transformations

Hypervalent iodine reagents serve as powerful oxidants in organic synthesis, and their reactions often proceed through complex mechanistic pathways. illinois.edupsu.edu The transformations involving these reagents are driven by the reduction of the iodine atom from a hypervalent state (typically +3 or +5) to its stable +1 state, with the concomitant formation of a stable aryl iodide byproduct. beilstein-journals.org In some cases, this byproduct can be incorporated into the final product, leading to highly atom-economical transformations. acs.orgbeilstein-journals.org

The oxidation of thiols, particularly benzyl (B1604629) thiols, using the hypervalent iodine(V) reagents o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) showcases divergent reactivity based on the specific reagent used. organic-chemistry.orgacs.org While both are effective oxidants for converting thiols to thiosulfonates, their reaction with benzyl thiols reveals a unique pathway for DMP. organic-chemistry.orgnih.gov

Recent studies have shown that while IBX-mediated oxidation of benzyl thiols primarily yields S-benzyl benzylsulfonothioate, the reaction with DMP affords O-benzyl esters of 2-iodobenzoic acid. acs.orgorganic-chemistry.orgorganic-chemistry.org This DMP-mediated conversion of a benzyl thiol into an ester is a notable atom-economic process, as the backbone of the DMP reagent (the 2-iodobenzoate (B1229623) moiety) is incorporated into the final product. acs.org This reactivity is unprecedented for a hypervalent iodine(V) compound in thiol chemistry and provides a direct pathway for functional group transformations, allowing access to benzyl alcohol or benzaldehyde (B42025) from benzyl thiol in a one-pot sequence. acs.orgacs.org DMP generally demonstrates better performance than IBX regarding reaction rates and the number of equivalents needed for these transformations. acs.orgnih.gov

| Reagent | Substrate | Major Product | Key Finding |

| IBX (o-Iodoxybenzoic acid) | Benzyl Thiol | Thiosulfonate organic-chemistry.orgorganic-chemistry.org | Standard oxidation product. |

| DMP (Dess-Martin periodinane) | Benzyl Thiol | O-Benzyl 2-iodobenzoate acs.orgacs.org | Unprecedented atom-economic ester formation. acs.org |

The mechanisms of hypervalent iodine-mediated reactions are characterized by the formation of several key reactive intermediates. In the oxidation of thiols, the reaction often proceeds through the initial formation of a disulfide via oxidative coupling. organic-chemistry.orgthieme-connect.deresearchgate.net

Mechanistic studies on thiol oxidation by hydrogen peroxide catalyzed by iodide ions suggest the formation of iodosulfonium intermediates, which then lead to disulfides. organic-chemistry.org In reactions involving λ3-iodanes, the process can be initiated by the formation of an iodine(III) intermediate that activates a double bond to form an iodonium (B1229267) intermediate. rsc.org This intermediate can then undergo nucleophilic attack.

In the specific case of benzyl thiol oxidation with DMP, the formation of the O-benzyl 2-iodobenzoate ester suggests a complex pathway where the thiol attacks the hypervalent iodine center. This is followed by a rearrangement and elimination sequence that results in the transfer of the benzyl group to the carboxylate of the reduced iodane. organic-chemistry.orgcas.cn This contrasts with the IBX-mediated pathway, which favors the formation of thiosulfonate. organic-chemistry.org

In other transformations promoted by hypervalent iodine reagents, the generation of high-energy transient species like carbocations is a common feature. illinois.edu For instance, the reaction of substituted cyclohexenes with iodotoluene difluoride has been explained by considering the relative stability of possible carbocation intermediates that dictate the reaction outcome, such as ring contraction. nih.gov The generation of an electrophilic iodine(III) species can lead to an iodonium ion, which upon rearrangement or attack by a nucleophile, can form a carbocation that is then trapped to yield the final product. rsc.orgnih.gov

The reduction of esters like benzyl 2-iodobenzoate can proceed through electron transfer mechanisms. A classic example is the Bouveault-Blanc reduction, where an alkali metal, such as sodium, donates an electron to the ester's carbonyl group. alfa-chemistry.com This single-electron transfer (SET) generates a radical anion intermediate. alfa-chemistry.com This intermediate then collapses, and subsequent steps involving further electron and proton transfers lead to the formation of primary alcohols.

Modern synthetic methods often employ electrochemical approaches for reduction. In these processes, an electron is transferred from a cathode to the substrate. For aryl halides like this compound, cathodic reduction can initiate the cleavage of the carbon-iodine bond. nih.gov Similarly, the ester group can be reduced via electrochemically generated radical anions. Some studies also propose that certain oxidation reactions mediated by IBX may proceed via a single-electron transfer from the substrate to the iodine reagent, forming a radical cation. orientjchem.org This highlights the capacity of iodine compounds to participate in SET processes, whether they are being reduced or acting as oxidants.

Metal-Catalyzed Reaction Mechanisms (relevant to the iodobenzoate core)

The 2-iodobenzoate core of the titular compound contains an aryl iodide moiety, which is a highly versatile functional group for metal-catalyzed cross-coupling reactions, particularly with palladium catalysts. nih.govnih.gov

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org These reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings, typically involve the reaction of an organohalide with an organometallic or unsaturated partner. nobelprize.orglibretexts.org

The general pathway begins with the activation of the carbon-iodine bond of the 2-iodobenzoate moiety by a palladium(0) catalyst. nobelprize.org The high reactivity of aryl iodides compared to other aryl halides makes them excellent coupling partners, although this can sometimes lead to challenges such as inhibitory effects from the iodide byproduct in certain C-N couplings. nih.gov The versatility of these pathways allows for the synthesis of a wide range of complex molecules from relatively simple precursors. sci-hub.senih.gov More complex catalytic systems involving Pd(II)/Pd(IV) cycles have also been developed, particularly for C-H activation reactions, which can lead to the formation of multiple C-C bonds in a single sequence. nih.govbeilstein-journals.org

The mechanism for most palladium-catalyzed cross-coupling reactions is described by a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. nobelprize.orgnih.gov The cycle consists of three primary steps:

Oxidative Addition : The active L_nPd(0) catalyst (where L is a ligand) reacts with the aryl iodide (the 2-iodobenzoate substrate) in an oxidative addition step. This breaks the carbon-iodine bond and forms a square planar aryl-palladium(II)-halide intermediate, [ArPd(L)_2I]. nobelprize.orgresearchgate.net

Transmetalation : In this step, a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide. This results in a diorganopalladium(II) intermediate, [ArPd(L)_2R]. nobelprize.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. nih.govnih.gov

Throughout this cycle, various intermediates can be formed and sometimes observed or trapped. The initial Pd(0) species, the oxidative addition adduct, and the diorganopalladium(II) complex are the key intermediates. uni-muenchen.de In some cases, alternative pathways are proposed. For instance, some reactions may proceed through a Pd(II)/Pd(IV) cycle, especially in C-H activation/functionalization reactions. nih.govbeilstein-journals.org Furthermore, mononuclear Pd(I) complexes have been isolated and shown to be competent in cross-coupling reactions, suggesting that Pd(I) species can also be key intermediates in certain catalytic cycles. ethz.chchinesechemsoc.org

| Step | Description | Key Intermediate |

| Oxidative Addition | Pd(0) catalyst inserts into the Aryl-Iodide bond. nobelprize.org | Aryl-Pd(II)-Iodide complex researchgate.net |

| Transmetalation | Organic group is transferred from a partner reagent to the Pd center. nobelprize.org | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). nih.gov | Pd(0) catalyst |

Solvent Effects and Reaction Condition Optimization on Mechanistic Outcomes

Systematic studies have demonstrated that the solvent plays a crucial role in the outcome of this transformation. The polarity and boiling point of the solvent can dramatically affect the reaction yield. For instance, in the palladium-catalyzed carbonylative cyclization of methyl 2-iodobenzoate with benzylamine, using 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand, a range of solvents were tested to determine the optimal conditions. nih.gov

Low-boiling-point polar solvents such as acetonitrile (B52724) (CH₃CN) and methanol (B129727) (CH₃OH) proved to be ineffective, yielding no desired product at the lower temperatures required for these solvents. nih.gov Similarly, high-boiling-point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) resulted in extremely poor yields at 95 °C. nih.gov Nitromethane afforded only a minor amount of the product. nih.gov Tetrahydrofuran (THF), a less polar solvent, gave a moderate yield at a lower temperature of 60 °C. nih.gov The highest yields were consistently achieved in non-polar aromatic solvents like toluene (B28343) at elevated temperatures. nih.gov A decrease in temperature from 95 °C to 80 °C in toluene led to a noticeable reduction in the yield of 2-benzylisoindole-1,3-dione. nih.gov

These findings suggest that the solvent's ability to dissolve the reactants and stabilize the catalytic intermediates without strongly coordinating to the palladium center is key. Highly polar solvents may interfere with the catalytic cycle, possibly by coordinating too strongly with the palladium catalyst, thus inhibiting the reaction.

In the quest for more environmentally benign synthetic routes, glycerol (B35011) has been investigated as a green solvent for the palladium-catalyzed carbonylative cyclization of 2-iodobenzoic acid with various amines. unina.it This approach has successfully yielded 2-benzylisoindoline-1,3-dione in high yields (90-99%). unina.it A significant advantage of using glycerol is the remarkable recyclability of the catalytic system, which includes the solvent and palladium nanoparticles. The catalytic phase has been shown to maintain its activity and selectivity for up to ten cycles with yields remaining between 94% and 98%. unina.it

The optimization of other reaction parameters is also paramount for achieving high efficiency. In the palladium-catalyzed synthesis of 2-benzylisoindole-1,3-dione from methyl 2-iodobenzoate and benzylamine, the choice of phosphine (B1218219) ligand was found to be critical. nih.gov While the reaction did not proceed in the absence of a ligand, bidentate phosphine ligands, particularly dppp, significantly enhanced the yield compared to monodentate ligands like triphenylphosphine (B44618) (PPh₃) or other bidentate ligands with different carbon chain lengths between the phosphorus atoms. nih.gov The base used is also crucial, with cesium carbonate (Cs₂CO₃) proving to be highly effective. nih.gov

The following interactive tables summarize the research findings on the optimization of reaction conditions for the synthesis of 2-benzylisoindole-1,3-dione.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| CH₃CN | 60 | 0 |

| CH₃OH | 60 | 0 |

| DMSO | 95 | <5 |

| DMF | 95 | <5 |

| Nitromethane | 95 | 10 |

| THF | 60 | 42 |

| Toluene | 95 | 91 |

| Toluene | 80 | 79 |

| Ligand | Yield (%) |

|---|---|

| None | 0 |

| PPh₃ | 75 |

| dppp | 91 |

| dppm | 34 |

| dppe | 5 |

| dppb | 81 |

| dppf | <10 |

Computational Chemistry and Theoretical Studies on Benzyl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for Benzyl (B1604629) 2-iodobenzoate (B1229623), from its most stable three-dimensional shape to its chemical reactivity. These calculations typically employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. nih.govresearchgate.nettandfonline.com

A fundamental application of DFT is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule. For Benzyl 2-iodobenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimization process computationally explores the potential energy surface of the molecule to locate its energy minima.

Illustrative Data for this compound's Optimized Geometry:

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| C=O Bond Length | Carbonyl group of the ester | 1.21 Å |

| C-O Bond Length | Ester single bond | 1.35 Å |

| C-I Bond Length | Iodine substituent on the benzoate (B1203000) ring | 2.10 Å |

| O-C-C-C Dihedral Angle | Rotation around the benzyl group C-C bond | -175° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. Analysis of the FMOs can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. nih.govorientjchem.org

Illustrative FMO Data for this compound:

| Parameter | Description | Calculated Value (eV) (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. rsc.org The rate and efficiency of ET reactions are heavily influenced by the reorganization energy (λ), which is the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations to that of the transition state. rsc.orgresearchgate.netlibretexts.org Marcus theory provides a framework for understanding these processes, where the activation barrier for electron transfer is dependent on both the reorganization energy and the reaction's free energy. libretexts.orgnih.gov

DFT calculations can be used to estimate the reorganization energy for this compound. This involves computing the energies of the molecule in both its neutral and ionized states, in their respective optimized geometries. The reorganization energy has two main components: an inner-sphere contribution from changes in the molecule's internal bond lengths and angles, and an outer-sphere contribution from the rearrangement of the surrounding solvent. Understanding these energies is crucial for predicting the molecule's behavior in redox reactions and its potential applications in materials science, such as in organic electronics where charge transport properties are key. arxiv.org

DFT calculations are a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

For this compound, this could be applied to predict the most likely site of attack for an incoming reagent. For example, in an electrophilic aromatic substitution reaction, DFT can be used to calculate the relative energies of the intermediates formed by attack at different positions on the aromatic rings. The position that leads to the most stable intermediate (and the lowest energy transition state) is predicted to be the major product. chemrxiv.orgresearchgate.net Methods like calculating Average Local Ionization Energy (ALIE) surfaces or Fukui functions can also pinpoint the most reactive sites within the molecule. nih.gov This predictive capability is invaluable in synthetic chemistry for designing reactions and avoiding the formation of unwanted byproducts. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. acs.org

An MD simulation of this compound, typically placed in a simulated solvent box (like water or an organic solvent), can reveal important information about its conformational flexibility. It can show how the benzyl and iodobenzoate moieties rotate relative to each other and what conformations are most prevalent in solution. researchgate.netresearchgate.net Furthermore, MD simulations are essential for studying how the molecule interacts with its environment, such as the organization of solvent molecules around it (solvation shells) and its potential interactions with other solutes or biological macromolecules. This provides a deeper understanding of its physical properties and behavior in a realistic, condensed-phase environment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.govresearchgate.net The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can gain detailed insights into the nature and strength of the intermolecular contacts.

For a crystalline sample of this compound, this analysis would reveal the key interactions responsible for its crystal packing. A 2D "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative importance. For example, it could highlight the prevalence of H···H, C···H, and O···H contacts, indicating the roles of van der Waals forces and potential weak hydrogen bonds. nih.govnih.gov It could also identify less common but structurally significant interactions involving the iodine atom (e.g., halogen bonding) or the π-systems of the aromatic rings (π-π stacking). This information is crucial for understanding the solid-state properties of the compound and for crystal engineering. nih.gov

Illustrative Data from Hirshfeld Surface Analysis for this compound:

| Interaction Type | Contribution to Hirshfeld Surface (%) (Illustrative) | Description |

|---|---|---|

| H···H | 45.5% | Represents general van der Waals forces. |

| C···H / H···C | 25.0% | Indicative of C-H···π interactions and van der Waals contacts. |

| O···H / H···O | 14.2% | Highlights potential weak C-H···O hydrogen bonds. |

| I···H / H···I | 8.5% | Contacts involving the iodine atom. |

| C···C | 4.8% | Suggests potential π-π stacking between aromatic rings. |

| Other | 2.0% | Includes contacts like O···C, I···C, etc. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

[Content for this section, including data tables and detailed research findings, cannot be provided as no specific NBO analysis of this compound has been found in the public domain.]

Applications of Benzyl 2 Iodobenzoate in Advanced Organic Synthesis

As a Versatile Building Block in Chemical Synthesis

The structural features of Benzyl (B1604629) 2-iodobenzoate (B1229623) make it an ideal building block for creating larger and more intricate molecular frameworks. The reactivity of the iodine atom allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental processes in modern synthetic chemistry.

The 2-iodobenzoate scaffold, found in Benzyl 2-iodobenzoate and its methyl analogue, serves as a starting point for the synthesis of a wide range of complex organic compounds. The strategic placement of the iodo group allows for its conversion into other functionalities or for its use as a handle in coupling reactions to build out molecular complexity. For instance, the closely related Methyl 2-iodobenzoate has been documented as a key precursor in the synthesis of several elaborate molecules.

One notable example is its use in the preparation of the precursor for kibdelone C, a complex natural product. sigmaaldrich.com This is achieved through a microbial dihydroxylation process that transforms Methyl 2-iodobenzoate into a nonracemic iodocyclohexene carboxylate intermediate, which is then carried forward. sigmaaldrich.com Furthermore, this scaffold is employed in cobalt-catalyzed cyclization reactions with aldehydes to yield phthalide (B148349) derivatives. sigmaaldrich.com Other complex structures synthesized from Methyl 2-iodobenzoate include N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones and various substituted cyclobutenediones. sigmaaldrich.com These examples, while using the methyl ester, highlight the synthetic potential of the 2-iodobenzoate framework inherent to this compound for accessing diverse and complex molecular architectures. sigmaaldrich.comnbinno.com

This compound is also a valuable reagent for introducing the iodobenzoate functional group into other molecules. This moiety can be crucial for the biological activity or material properties of the target compound. The compound serves as a precursor for various iodine-containing organic molecules, including iodosobenzoate derivatives, which possess unique chemical properties. nbinno.com The process often involves leveraging the existing functional groups on a scaffold to react with the this compound, effectively transferring the iodobenzoate unit. This strategy is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs), where the specific structural components provided by the iodobenzoate can be essential for pharmacological efficacy. nbinno.com

Participation in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly favored substrates for these reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity makes this compound an excellent coupling partner in a variety of transformations designed to form new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. nbinno.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide. This compound, as an aryl iodide, is a prime candidate for this reaction. In a typical Suzuki-Miyaura reaction, the palladium catalyst would oxidatively add to the C-I bond of this compound. This is followed by transmetalation with an arylboronic acid (or its ester) and subsequent reductive elimination to yield a biaryl product, regenerating the palladium(0) catalyst. The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the benzyl benzoate (B1203000) scaffold.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Benzyl 2-arylbenzoate |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of the aryl iodide in this compound makes it an excellent substrate for Stille coupling. Research on the analogous Methyl 2-iodobenzoate has demonstrated its successful participation in Stille couplings with partners like 2-(tributylstannyl)thiophene, using an iminophosphine palladium complex as the catalyst. This reaction effectively forms a new carbon-carbon bond between the benzoate ring and the thiophene (B33073) ring. Given the identical reactive site (the C-I bond), this compound is expected to undergo similar transformations, providing a pathway to complex heterocyclic structures.

Table 2: Example of Stille Coupling with a 2-Iodobenzoate Scaffold

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature |

| Methyl 2-iodobenzoate | 2-(tributylstannyl)thiophene | Iminophosphine Palladium Complex (5 mol %) | DMF | 50 °C |

Beyond the Suzuki and Stille reactions, the 2-iodobenzoate framework is a competent substrate for other significant metal-catalyzed transformations. The high reactivity of the C-I bond allows it to participate in a range of coupling protocols. nbinno.com

Heck Coupling: This reaction typically involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can react with various alkenes in the presence of a palladium catalyst to introduce a vinyl group at the 2-position.

Sonogashira Coupling: This powerful reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper. This compound can be coupled with a variety of alkynes to synthesize 2-alkynylbenzyl benzoates, which are valuable intermediates for more complex structures, including heterocycles. nbinno.com

Cobalt-Catalyzed Cyclization: The related Methyl 2-iodobenzoate has been shown to undergo cobalt-catalyzed cyclization with aldehydes, leading to the formation of phthalide derivatives. sigmaaldrich.com This demonstrates that metals other than palladium can be used to effect transformations at the ortho-position, expanding the synthetic utility of the 2-iodobenzoate scaffold.

These varied reactions underscore the importance of this compound as a versatile platform for advanced organic synthesis, enabling the construction of diverse and complex molecular targets through selective bond formations.

Precursor for Hypervalent Iodine Reagents and Oxidants

The 2-iodobenzoate scaffold is fundamental to the synthesis of an important class of hypervalent iodine compounds, which are prized for their mild and selective oxidizing properties. This compound can be directly converted into pentavalent iodine species, making it a valuable precursor to these powerful reagents.

Esters of 2-iodoxybenzoic acid (IBX-esters) can be prepared through the oxidation of the corresponding 2-iodobenzoate esters, such as this compound. This transformation is typically achieved using reagents like sodium hypochlorite (B82951) researchgate.net. The resulting IBX-esters are a class of pentavalent iodine compounds with a pseudobenziodoxole structure that are often more soluble and chemically stable than IBX itself researchgate.net.

While IBX is most commonly prepared from the oxidation of 2-iodobenzoic acid using strong oxidants like Oxone or potassium bromate, the resulting compound serves as a key intermediate for further derivatization europa.eunih.govnih.gov. One of the most significant derivatives is the Dess-Martin Periodinane (DMP), a 12-I-5 periodinane species. DMP is synthesized by the acylation of IBX with acetic anhydride, a process that improves solubility in common organic solvents and enhances reactivity nih.govchem-station.com. The development of DMP from the IBX core has provided chemists with a highly selective oxidant that offers advantages over many traditional chromium- and DMSO-based systems nih.govnih.gov.

Hypervalent iodine reagents derived from the 2-iodobenzoate framework are exceptionally useful for the oxidation of alcohols to carbonyl compounds. Both IBX and DMP are known for converting primary alcohols to aldehydes and secondary alcohols to ketones under mild, neutral pH conditions and often at room temperature europa.eunih.gov. A key advantage of these reagents is their high chemoselectivity, allowing for the oxidation of alcohols without affecting other sensitive functional groups in the molecule nih.gov.

The reactions typically offer high yields, short reaction times, and simplified workups compared to many other oxidation protocols nih.gov. IBX-esters, prepared from precursors like this compound, can effectively oxidize a range of alcohols to their corresponding aldehydes or ketones, often in the presence of a catalyst such as KBr, trifluoroacetic acid, or BF₃·Et₂O researchgate.net.

| Substrate | Reagent | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Primary Alcohols | IBX or DMP | Aldehydes | High selectivity, no over-oxidation to carboxylic acids. | europa.eunih.govnih.gov |

| Secondary Alcohols | IBX or DMP | Ketones | Mild conditions, high yields. | nih.govnih.gov |

| β-Hydroxyketones | IBX | β-Diketones | Superior yields compared to Swern or Dess-Martin oxidations. | europa.eu |

| Benzyl Alcohol | IBX-ester (e.g., Isopropyl 2-iodoxybenzoate) + KBr | Benzaldehyde (B42025) | Clean conversion under mild catalytic conditions. | researchgate.net |

Functional Group Transformations and Derivatization Strategies

The reactivity of hypervalent iodine reagents derived from this compound extends to novel functional group transformations, providing efficient pathways for derivatization that are otherwise challenging.

The oxidation of thiols using IBX and DMP, reagents accessible from the 2-iodobenzoate scaffold, leads to different and synthetically valuable products in a one-pot fashion. While IBX-mediated oxidation of benzyl thiols typically yields thiosulfonates, the reaction with DMP surprisingly affords O-benzyl esters of 2-iodobenzoic acid nih.gov. This one-pot conversion of a thiol directly to an ester is an unprecedented and atom-economic transformation nih.gov. Furthermore, these resulting o-iodobenzoate esters can be selectively converted into other valuable functional groups, such as alcohols or aldehydes, showcasing a powerful functional group interconversion strategy originating from a simple thiol nih.gov.

| Thiol Substrate | Reagent | Primary Product | Potential Further Transformation | Reference |

|---|---|---|---|---|

| Benzyl Thiol | IBX | Thiosulfonate | - | nih.gov |

| Benzyl Thiol | DMP | O-benzyl 2-iodobenzoate (Ester) | Alcohol, Aldehyde | nih.gov |

The 2-iodobenzoate framework is a key component in the synthesis of advanced hypervalent iodine reagents used for bio-orthogonal chemistry. Ethynylbenziodoxolones (EBX), which are derived from 2-iodobenzoic acid, have emerged as powerful reagents for peptide and protein modification due to their high selectivity and versatile reactivity nih.govnih.gov.

In a notable application, EBX reagents are used in a chemo- and site-selective tyrosine bioconjugation. Under physiological conditions, the tyrosine residue of a peptide or protein adds to the alkyne of the EBX reagent, creating a stable vinylbenziodoxolone (VBX) bioconjugate nih.gov. This process effectively incorporates the hypervalent iodine moiety onto a biomolecule. The newly installed VBX can then serve as a handle for further functionalization through bio-orthogonal reactions, such as palladium-catalyzed cross-coupling or azide-alkyne "click" chemistry, allowing for the attachment of fluorescent probes or other tags nih.gov. This strategy enables the creation of topologically unique cyclic and bicyclic peptides and the labeling of complex biomolecules for study within cellular systems nih.govnih.gov.

Design and Synthesis of Specialized Organic Compounds

This compound and its analogues are valuable building blocks in the design and synthesis of complex and specialized organic molecules. The C-I bond is highly amenable to a range of cross-coupling reactions, which are foundational for constructing the carbon skeletons of intricate molecular architectures nbinno.com.

The reactivity of the C-I bond in compounds like methyl 2-iodobenzoate, a close analogue, is well-established in Suzuki, Heck, and Sonogashira coupling reactions for forming new carbon-carbon bonds nbinno.com. This reactivity allows for the incorporation of the benzoyl moiety into larger structures. For example, a benzyl-protected 2-iodo-phenol derivative was successfully used in an Ullmann coupling reaction to prepare a complex 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene, demonstrating the utility of this scaffold in synthesizing materials with specific electronic or photophysical properties nih.gov.

Furthermore, hypervalent iodine reagents derived from this core structure can facilitate unique cyclization and bond-forming reactions. For instance, ethynylbenziodoxolone (EBX) reagents react with N-(aryl)imines in the presence of a palladium catalyst to produce highly substituted furans, showcasing a sophisticated application in heterocyclic synthesis.

| Starting Material Class | Key Reaction | Product Class | Significance | Reference |

|---|---|---|---|---|

| Benzyl-protected 2-iodophenol | Ullmann Coupling | Substituted Carbazole Derivatives | Synthesis of complex, sterically hindered aromatic systems. | nih.gov |

| Ethynylbenziodoxolone (EBX) | Palladium-catalyzed reaction with imines | Tri- or Tetrasubstituted Furans | Advanced heterocyclic synthesis. | |

| Methyl 2-iodobenzoate | Suzuki, Heck, Sonogashira Couplings | Complex Aromatic Compounds | Versatile C-C bond formation for building molecular complexity. | nbinno.com |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl iodides and benzoate (B1203000) esters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will increasingly focus on developing more sustainable and efficient synthetic pathways to Benzyl (B1604629) 2-iodobenzoate (B1229623), aligning with the principles of green chemistry.

Key areas of future research include:

Enzymatic Synthesis: Biocatalysis, particularly using lipases, presents a green alternative for esterification. researchgate.netmdpi.com Research into lipase-catalyzed reactions for the synthesis of aromatic esters is growing, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netfrontiersin.org Future work could focus on optimizing enzyme selection, reaction media (including co-solvent systems), and process parameters to achieve high conversion rates and yields for the direct synthesis of Benzyl 2-iodobenzoate. frontiersin.orgresearchgate.net The enzymatic acylation of benzyl alcohol with a suitable 2-iodobenzoyl donor is a promising avenue. researchgate.net

Greener Iodination Methods: Developing environmentally benign protocols for the ortho-iodination of benzoic acid or its derivatives is a critical step. organic-chemistry.org Research into methods that use safer iodine sources, such as potassium iodide (KI), and greener oxidants in aqueous media could provide more sustainable routes to the 2-iodobenzoic acid precursor. researchgate.netnih.gov Electrochemical iodination, which uses electrons as the primary reactant to generate the iodinating species in situ, represents a promising and eco-friendly alternative to traditional chemical methods that often require harsh oxidizing agents. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. nih.gov Applying this technology to the esterification of 2-iodobenzoic acid with benzyl alcohol or to the iodination step could lead to more efficient and sustainable production of this compound.

Catalytic Systems in Benign Solvents: The development of catalytic systems that operate in environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key goal. frontiersin.orgyoutube.com For instance, a protocol using a KI/K2CO3 catalytic system in PEG-400 has been developed for the synthesis of benzyl phosphonates, highlighting a sustainable approach that avoids volatile and toxic organic solvents. frontiersin.org Similar strategies could be adapted for the synthesis of this compound.

Table 1: Comparison of Synthetic Approaches for Aromatic Esters and Intermediates

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Enzymatic Catalysis | Uses lipases as biocatalysts; mild reaction conditions. | High regioselectivity, environmental friendliness, reduced byproducts. | researchgate.netmdpi.comfrontiersin.org |

| Electrochemical Iodination | In situ generation of iodinating agent using electricity. | Avoids toxic oxidizing agents, uses green solvents like water. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, enhanced efficiency. | nih.gov |

| Catalysis in Green Solvents | Employs non-toxic, recyclable solvents like PEG or water. | Minimizes use of volatile organic compounds (VOCs), improves safety. | frontiersin.orgyoutube.com |

Exploration of Catalytic and Stereoselective Transformations

The reactivity of the carbon-iodine bond makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. While its utility in forming carbon-carbon and carbon-heteroatom bonds is established, significant opportunities exist for future research, particularly in catalysis and stereoselective synthesis.

Future research in this area will likely focus on:

Novel Palladium Catalysis: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for creating complex molecular architectures from aryl halides. nbinno.com Future work will involve designing new palladium catalysts and ligands that can perform these couplings with higher efficiency, under milder conditions, and with lower catalyst loadings. youtube.com The development of water-based micellar catalysis could make these processes more sustainable. youtube.com

Alternative Metal Catalysts: Exploring catalysts based on more abundant and less expensive metals like copper, cobalt, or nickel as alternatives to palladium is a growing trend. For instance, cobalt-catalyzed cyclization of methyl 2-iodobenzoate with aldehydes has been shown to produce phthalide (B148349) derivatives. sigmaaldrich.com Investigating similar transformations with this compound could open new synthetic pathways.

Stereoselective Reactions: A major frontier is the development of catalytic systems that can control stereochemistry. This is particularly important when this compound is used to construct chiral molecules, which are crucial in pharmaceuticals. Research into chiral aryl iodide catalysts and asymmetric transformations will be essential. researchgate.net For example, the microbial dihydroxylation of methyl 2-iodobenzoate to form a nonracemic intermediate highlights a potential stereoselective transformation that could be explored further. sigmaaldrich.com

Directed C-H Activation: The ester group in this compound could potentially act as a directing group to facilitate ortho-C-H activation and functionalization on the benzyl ring or further functionalization on the benzoate ring. Palladium-catalyzed ortho-C-H benzoxylation of 2-arylpyridines demonstrates the potential of such directed reactions. researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient catalytic systems. The reactions involving this compound, particularly transition-metal-catalyzed couplings, involve complex catalytic cycles with multiple intermediates.

Future research should prioritize:

Computational (DFT) Studies: Density Functional Theory (DFT) has become a powerful tool for elucidating reaction pathways, transition states, and the roles of ligands and solvents. rsc.orgacs.org Computational studies can provide detailed insights into the mechanisms of oxidative addition of aryl iodides to palladium(0) complexes, reductive elimination steps, and other key processes. acs.orgacs.org Such studies on this compound reactions can help rationalize experimental observations and guide the design of improved catalysts. rsc.orgnih.gov

In Situ Spectroscopic Techniques: To gain real-time information about catalytic reactions, in situ spectroscopic methods are invaluable. Techniques like X-ray Absorption Spectroscopy (XAS) can characterize the oxidation state and coordination environment of metal catalysts during the reaction. uu.nlrsc.org This allows for the direct observation of catalytic intermediates and helps to validate mechanisms proposed by computational studies. rsc.orgdntb.gov.ua

Kinetic Analysis: Detailed kinetic studies are essential for understanding the factors that control reaction rates and selectivity. By systematically varying parameters such as catalyst concentration, substrate ratios, and temperature, researchers can determine rate laws and activation energies, providing quantitative data to support proposed mechanisms. acs.org

Table 2: Advanced Techniques for Mechanistic Investigation

| Technique | Type of Information Provided | Application to this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures, electronic properties. | Elucidating mechanisms of cross-coupling reactions; predicting catalyst performance. | rsc.orgacs.orgacs.org |

| In Situ X-ray Absorption Spectroscopy (XAS) | Real-time characterization of metal oxidation state, bond distances, and coordination environment. | Observing active catalyst species and intermediates in palladium-catalyzed reactions. | uu.nlrsc.org |

| Kinetic Studies | Reaction rates, rate laws, activation parameters. | Quantifying catalyst activity and understanding factors influencing reaction outcomes. | acs.org |

Expansion of Synthetic Applications in Emerging Fields

This compound is a valuable building block, and its derivatives have significant potential in several rapidly advancing fields. Future research will focus on leveraging its unique structure to synthesize novel compounds with tailored properties.

Promising areas for expanded applications include:

Medicinal Chemistry: Aryl iodides are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Benzyl benzoate and its derivatives have shown biological activities, including acting as antihypertensive agents by inhibiting angiotensin II signaling. nih.gov Furthermore, benzyl derivatives of other heterocyclic systems have been identified as phosphodiesterase 7 (PDE7) inhibitors, relevant for treating T-cell-dependent disorders. puigdomenech.eu this compound can serve as a precursor to a wide range of structurally diverse molecules for drug discovery programs. Its use in synthesizing radioiodinated compounds for medical imaging also remains an area of interest. acs.org

Organic Electronics: The development of new organic semiconductors is crucial for advancing technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com The synthesis of extended π-conjugated systems is key to producing these materials. researchgate.net this compound can be used in cross-coupling reactions to construct these complex aromatic and heteroaromatic structures, making it a valuable precursor for novel materials in organic electronics.

Materials Science: Beyond electronics, the versatility of this compound allows for its incorporation into other advanced materials. This includes the synthesis of functional polymers, molecular sensors, and novel orthoesters with applications in medicinal and materials chemistry. researchgate.net Its ability to form complex, rigid structures makes it an attractive component for creating materials with specific optical, thermal, or mechanical properties.

Q & A

Q. What are the standard synthetic protocols for preparing benzyl 2-iodobenzoate, and how are intermediates characterized?

this compound is typically synthesized via iodination and esterification reactions. A common method involves reacting 2-iodobenzoic acid with benzyl alcohol using coupling reagents like DCC (dicyclohexylcarbodiimide) or via diazo intermediates. For example, in a reported procedure, (E)-1-styryl-1,3-benzo[d][1,2]iodaoxol-3(1H)-one was reacted with benzyl 2-diazoacetate in dichloromethane (DCM) under mild conditions to yield the product in 92% efficiency . Characterization involves:

- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and ester linkage formation (e.g., δ 8.02 ppm for aromatic protons adjacent to iodine) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+Na]+ at m/z 521.0220) .

- IR spectroscopy : Peaks at 1735 cm (ester C=O) and 1278 cm (C-O stretch) confirm functional groups .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as aromatic iodides may release toxic fumes.

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical-mediated transformations?

Mechanistic studies often employ electron paramagnetic resonance (EPR) or trapping experiments to detect radical intermediates. For instance, this compound participates in alkynylation reactions via single-electron transfer (SET) pathways. A proposed mechanism involves:

- Photoactivation of iodobenzene derivatives to generate oxidizing species (e.g., Ph-EBX*).

- SET from cyclopropane substrates, forming radical cation intermediates that undergo ring-opening or coupling .

- Validation via control experiments (e.g., radical inhibitors like TEMPO) and computational modeling (DFT calculations to assess radical stability) .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Discrepancies in spectral data may arise from solvent effects, impurities, or stereochemical variations. Methodological solutions include:

- Standardized solvent systems : Use CDCl for NMR consistency .

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives like (E)-2-(p-tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate .

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., δ 165.6 ppm for ester carbonyls in C NMR) .

Q. What strategies optimize catalytic systems for this compound in C–H functionalization?

- Catalyst screening : Transition metals (Pd, Cu) or photocatalysts (e.g., Ru(bpy)) enhance iodine-directed C–H activation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing ionic intermediates.

- Additive effects : Silver salts (AgCO) promote iodide abstraction, facilitating oxidative coupling steps .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Experimental details : Specify molar ratios (e.g., 1:2 for substrate:diazo reagent), reaction times (e.g., 12–24 hr), and purification methods (e.g., column chromatography with EtOAc/pentane) .

- Supporting information : Include NMR spectra, HRMS data, and IR peaks in supplementary files, linked via hyperlinks in the main text .

- Purity criteria : Report melting points (for solids) or values (e.g., 0.26 in EtOAc/pentane 5:95) .

Q. Table 1: Key Spectral Data for this compound Derivatives

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS (m/z) [M+Na]+ |

|---|---|---|---|

| (E)-5d | 8.02 (ArH), 5.93 (OCHCC) | 168.4 (C=O), 94.5 (C-I) | 521.0235 |

| (E)-4g | 7.19 (ArH), 6.37 (CHCHPh) | 136.0 (ArC), 74.3 (OCH2) | 457.0274 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.